An In-depth Technical Guide on the Natural Occurrence of Petroselaidic Acid in Seed Oils
An In-depth Technical Guide on the Natural Occurrence of Petroselaidic Acid in Seed Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroselaidic acid (trans-6-octadecenoic acid) is the trans-isomer of petroselinic acid (cis-6-octadecenoic acid). While petroselinic acid is a well-documented and abundant fatty acid in the seed oils of the Apiaceae family, the natural occurrence of its trans-isomer, petroselaidic acid, is not well-established and appears to be rare in unprocessed vegetable oils.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of petroselaidic acid in seed oils, with a strong emphasis on the analytical methodologies required for its detection and quantification. Given the scarcity of data on naturally occurring petroselaidic acid, this guide also provides context by summarizing the abundance of its cis-isomer, petroselinic acid.
This document is intended for researchers, scientists, and professionals in drug development who are interested in the specific fatty acid composition of seed oils, particularly rare or unusual fatty acids.
Natural Occurrence of Petroselinic Acid and Petroselaidic Acid in Seed Oils
The biosynthesis of unsaturated fatty acids in plants predominantly results in the formation of cis-isomers.[2] Consequently, petroselinic acid is found in high concentrations in many seed oils, whereas petroselaidic acid is not a common natural constituent.
Petroselinic Acid (cis-6-octadecenoic acid)
Petroselinic acid is the characteristic fatty acid of the Apiaceae family and is also found in the Araliaceae, Griselinia (Griseliniaceae), and Garryaceae families.[3][4] Its presence as the major fatty acid is a significant chemotaxonomic marker.[3]
Table 1: Quantitative Data on Petroselinic Acid Content in Various Seed Oils
| Plant Species | Common Name | Family | Petroselinic Acid Content (% of Total Fatty Acids) | References |
| Pimpinella anisum | Anise | Apiaceae | 10.4 - 75.6 | [4] |
| Coriandrum sativum | Coriander | Apiaceae | 1 - 81.9 | [4] |
| Carum carvi | Caraway | Apiaceae | 28.5 - 57.6 | [4] |
| Apium graveolens | Celery | Apiaceae | 49.4 - 75.6 | [4] |
| Cuminum cyminum | Cumin | Apiaceae | 41.3 - 61.8 | [4] |
| Anethum graveolens | Dill | Apiaceae | 79.9 - 87.2 | [4] |
| Foeniculum vulgare | Fennel | Apiaceae | 43.1 - 81.9 | [4] |
| Petroselinum crispum | Parsley | Apiaceae | 35 - 75.1 | [4] |
| Geranium sanguineum | Bloody Cranesbill | Geraniaceae | Reported as a source | [5] |
Petroselaidic Acid (trans-6-octadecenoic acid)
The natural occurrence of petroselaidic acid in seed oils is not well-documented in scientific literature. Trans fatty acids in vegetable oils are typically formed during industrial processing, such as partial hydrogenation and deodorization at high temperatures.[6] While some trans fatty acids occur naturally, these are primarily found in the fat of ruminant animals.[1]
There is a notable absence of quantitative data for petroselaidic acid in unprocessed seed oils. However, its presence has been reported in a few plant species, although the data does not specify whether this is in unprocessed seed oil or other parts of the plant, nor does it provide quantities.
Table 2: Reported Occurrences of Petroselaidic Acid in Plants
| Plant Species | Common Name | Family | Quantitative Data in Unprocessed Seed Oil | References |
| Althaea officinalis | Marshmallow | Malvaceae | Not Reported | [7] |
| Althaea armeniaca | Armenian Marshmallow | Malvaceae | Not Reported | [7] |
| Carum carvi | Caraway | Apiaceae | Not Reported | [7] |
It is crucial for researchers to note that any detection of petroselaidic acid in a seed oil sample warrants a thorough investigation to rule out contamination or isomerization during processing or analysis.
Experimental Protocols for the Analysis of Petroselaidic Acid
The primary challenge in studying the natural occurrence of petroselaidic acid is its detection and accurate quantification, especially if it is present in trace amounts alongside its abundant cis-isomer. The co-elution of petroselinic and oleic acid isomers in gas chromatography is a known analytical difficulty.[8] The following protocols are standard for the analysis of fatty acid isomers.
Lipid Extraction
Total lipids are extracted from the seed material to ensure all fatty acids are available for analysis.
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Protocol:
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Homogenize a known weight of ground seeds with a chloroform:methanol solvent mixture (typically 2:1, v/v).
-
Filter the mixture to remove solid residues.
-
Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Store the lipid extract at -20°C under nitrogen to prevent oxidation.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.
-
Protocol (using BF₃-Methanol):
-
Dissolve a known amount of the lipid extract in a small volume of toluene.
-
Add a solution of 14% boron trifluoride in methanol.
-
Heat the mixture in a sealed tube at 100°C for a specified time (e.g., 30-60 minutes).
-
Cool the reaction mixture and add water and hexane.
-
Vortex the mixture and allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
The FAMEs are now ready for analysis.
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Separation and Identification of Cis/Trans Isomers
The separation of positional and geometric isomers of fatty acids requires specialized chromatographic techniques.
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Argentation Thin-Layer Chromatography (Ag-TLC): This technique is used to separate fatty acids based on the number, position, and configuration of their double bonds.
-
Protocol:
-
Prepare TLC plates coated with silica gel impregnated with silver nitrate.
-
Apply the FAMEs sample to the plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether). The trans isomers will migrate further up the plate than the cis isomers.
-
Scrape the separated bands from the plate and elute the FAMEs from the silica gel with a solvent.
-
The separated cis and trans fractions can then be analyzed by gas chromatography.[3]
-
-
-
Gas Chromatography (GC): High-resolution gas chromatography with a highly polar capillary column is essential for separating fatty acid isomers.
-
Protocol:
-
Inject the FAMEs sample into a gas chromatograph equipped with a long (e.g., 100 m) highly polar capillary column (e.g., SP-2560 or CP-Sil 88).[9][10]
-
Use a temperature program that provides optimal separation of the C18:1 isomers.
-
Identify the peaks by comparing their retention times with those of authentic standards of petroselinic and petroselaidic acids.
-
Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.
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-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the fatty acid isomers by analyzing their mass spectra. The fragmentation patterns of picolinyl ester or dimethyloxazoline (DMOX) derivatives can help to determine the position of the double bond.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of petroselaidic acid.
Signaling Pathway/Logical Relationship
Caption: Relationship between petroselinic and petroselaidic acid.
Conclusion
The available scientific literature strongly indicates that petroselaidic acid is not a significant natural component of seed oils. Its cis-isomer, petroselinic acid, is, however, abundant in the seed oils of the Apiaceae and other plant families. For researchers and professionals in drug development, the key takeaway is that the presence of petroselaidic acid in a seed oil sample is likely an indicator of processing-induced isomerization rather than natural occurrence.
Future research in this area should focus on highly sensitive analytical techniques to definitively determine if trace amounts of petroselaidic acid exist naturally in specific seed oils. Understanding the full spectrum of fatty acid isomers, even those in minute quantities, can be critical for the development of high-purity natural products for pharmaceutical and nutraceutical applications.
References
- 1. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. aocs.org [aocs.org]
- 7. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. petroselinic acid separation? - Chromatography Forum [chromforum.org]
- 9. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
